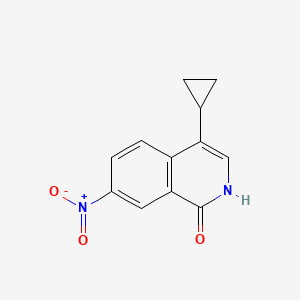

4-Cyclopropyl-7-nitroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-cyclopropyl-7-nitro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H10N2O3/c15-12-10-5-8(14(16)17)3-4-9(10)11(6-13-12)7-1-2-7/h3-7H,1-2H2,(H,13,15) |

InChI Key |

VILCAURZQSGOSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl 7 Nitroisoquinolin 1 2h One and Analogues

Established Synthetic Strategies for Isoquinolin-1(2H)-ones

The construction of the isoquinolin-1(2H)-one core can be achieved through a variety of robust chemical transformations, including classical cyclocondensation reactions, modern radical cyclizations, and versatile transition metal-catalyzed processes.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions represent fundamental and widely employed strategies for the synthesis of the isoquinolin-1(2H)-one skeleton. These methods typically involve the formation of the heterocyclic ring in a single step from acyclic precursors.

A prominent approach is the [4+2] intermolecular annulation of ortho-halobenzamides with alkynes. This method, often catalyzed by nickel complexes, provides a direct route to N-substituted isoquinolin-1(2H)-ones. The reaction proceeds via the activation of the aryl C-X (where X is a halogen) and N-H bonds, followed by the insertion of the alkyne. The choice of catalyst and reaction conditions can influence the regioselectivity of the annulation, particularly with unsymmetrical alkynes.

Another powerful annulation strategy involves the reaction of 2-(1-alkynyl)benzaldehydes with primary amines. This transformation can be catalyzed by various Lewis acids, such as Zn(OTf)₂, under an aerobic atmosphere. The reaction is believed to proceed through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent oxidation to afford the isoquinolin-1(2H)-one product.

Furthermore, the condensation of homophthalic anhydrides with imines or their precursors is a classical method for accessing 4-hydroxyisoquinolin-1(2H)-ones. This reaction can be extended to synthesize a variety of substituted analogs by employing appropriately functionalized starting materials.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Scope |

| [4+2] Annulation | ortho-halobenzamides, Alkynes | Ni complexes (e.g., [Ni(dppe)Br₂]), Zn, Et₃N | N-substituted isoquinolin-1(2H)-ones |

| Annulation | 2-(1-Alkynyl)benzaldehydes, Primary amines | Zn(OTf)₂, O₂ | N-Aryl/alkyl-isoquinolin-1(2H)-ones |

| Condensation | Homophthalic anhydrides, Imines | Heat or acid/base catalysis | 4-Hydroxyisoquinolin-1(2H)-ones |

Radical Cascade Cyclizations

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. For the synthesis of isoquinolin-1(2H)-ones, these methods often involve the generation of a radical species that triggers a sequence of intramolecular cyclization and other bond-forming events.

One such strategy employs the metal-free photoredox-catalyzed cyclization of o-alkynylated benzamides. In this process, an amidyl radical is generated through a proton-coupled electron transfer (PCET) process. This radical then undergoes a 6-endo-dig cyclization onto the alkyne moiety, leading to the formation of the isoquinolin-1(2H)-one skeleton after subsequent steps. The reaction conditions can be tuned to control the outcome of the cascade, allowing for the synthesis of related structures as well.

Another approach involves the radical addition/cyclization of N-methacryloyl benzamides with various radical precursors. These reactions can be initiated by visible light or thermal means and allow for the introduction of a variety of substituents at the C-4 position of the resulting isoquinoline-1,3(2H,4H)-dione, which can be a precursor to isoquinolin-1(2H)-ones.

| Reaction Type | Substrate | Key Features |

| Photoredox Catalysis | o-Alkynylated benzamides | Metal-free, mild conditions, amidyl radical intermediate |

| Radical Addition/Cyclization | N-Methacryloyl benzamides | Visible-light or thermally initiated, access to C-4 substituted derivatives |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a highly versatile and efficient platform for the synthesis of isoquinolin-1(2H)-ones, often proceeding with high atom economy and functional group tolerance. researchgate.net

Rhodium-catalyzed C-H activation and annulation reactions are particularly prominent. For instance, the reaction of benzamides with alkynes, directed by the amide group, allows for the direct formation of the isoquinolin-1(2H)-one ring. Various rhodium catalysts, such as [RhCp*Cl₂]₂, are effective for this transformation. Vinyl acetate can also be employed as an acetylene equivalent in these reactions, leading to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.org

Palladium-catalyzed reactions have also been extensively developed. A common strategy involves the intramolecular cyclization of N-alkoxy-o-alkynylbenzamides. Another powerful one-pot approach combines a Sonogashira coupling of an o-iodobenzamide with a terminal alkyne, followed by a copper- or palladium-catalyzed intramolecular cyclization. A ligand-free copper-mediated coupling/cyclization of 2-iodobenzamide derivatives with terminal alkynes also provides a practical route to both N-substituted and unsubstituted isoquinolin-1(2H)-ones. aurigeneservices.comrsc.org

Ruthenium-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides offers a route to isoquinolines, which can be subsequently oxidized to the corresponding isoquinolin-1(2H)-ones. organic-chemistry.org Furthermore, recyclable ruthenium catalysts in green solvents like PEG have been used for the synthesis of isoquinolinones from dibenzoylhydrazine and internal alkynes. researchgate.net

| Metal Catalyst | Substrates | Key Features |

| Rhodium | Benzamides, Alkynes/Vinyl acetate | C-H activation, high regioselectivity |

| Palladium | o-Iodobenzamides, Alkynes | Sonogashira coupling followed by cyclization, one-pot procedures |

| Ruthenium | Primary benzylamines, Sulfoxonium ylides | C-H functionalization, oxidant-free conditions |

| Copper | 2-Iodobenzamides, Terminal alkynes | Ligand/additive/Pd-free, recyclable catalyst and solvent |

Targeted Functionalization at the C-4 Position of Isoquinolin-1(2H)-ones

The introduction of a cyclopropyl (B3062369) group at the C-4 position of the isoquinolin-1(2H)-one scaffold requires specific synthetic strategies. While direct methods for this particular transformation are not explicitly detailed in the literature, analogous C-4 functionalizations provide a clear blueprint for achieving this substitution.

Electrophilic Trapping Approaches for C-4 Substitution

One potential strategy for introducing substituents at the C-4 position involves the generation of an eneamido anion intermediate from a pre-formed isoquinolin-1(2H)-one, followed by trapping with a suitable electrophile. This approach is analogous to the synthesis of substituted isoquinolines from o-tolualdehyde tert-butylimines, where lithiation followed by condensation with a nitrile generates an intermediate that can be trapped at the C-4 position with various electrophiles. nih.gov

For the synthesis of the target molecule, a 7-nitroisoquinolin-1(2H)-one could be treated with a strong base to generate a nucleophilic species, which could then be reacted with a cyclopropyl-containing electrophile, such as a cyclopropylmethyl halide or a cyclopropyl triflate. The success of this approach would depend on the regioselectivity of the deprotonation and the reactivity of the resulting anion.

Conjugate Addition Strategies for C-4 Alkylation

A more recent and powerful strategy for the C-4 alkylation of isoquinolines involves a temporary dearomatization of the heterocyclic ring, which then allows for a conjugate addition reaction. This has been demonstrated in a metal- and activating-group-free method where benzoic acid acts as a nucleophilic catalyst to form a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate then reacts as a nucleophile with a Michael acceptor, such as a vinyl ketone, at the C-4 position. Subsequent elimination of benzoic acid restores the aromaticity and yields the C-4 alkylated isoquinoline (B145761). researchgate.netacs.org

To apply this strategy for the synthesis of 4-cyclopropyl-7-nitroisoquinolin-1(2H)-one, a similar approach could be envisioned where a 7-nitroisoquinolin-1(2H)-one undergoes a reversible dearomatization, followed by a conjugate addition to a cyclopropyl-containing Michael acceptor. Alternatively, a pre-formed isoquinoline could be C-4 functionalized using this method, followed by oxidation to the isoquinolin-1(2H)-one. The presence of the nitro group might influence the reactivity of the isoquinoline ring in this transformation.

| Strategy | Key Intermediate | Electrophile/Michael Acceptor |

| Electrophilic Trapping | Eneamido anion | Cyclopropylmethyl halide/triflate |

| Conjugate Addition | 1,2-Dihydroisoquinoline | Cyclopropyl-containing Michael acceptor |

Palladium-Catalyzed Alkylation/Arylation at C-4

The direct functionalization of the C-4 position of the isoquinolin-1(2H)-one scaffold presents a significant synthetic challenge. researchgate.net However, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. While C4-selective arylation has been successfully achieved through an electrophilic palladation pathway, reports on direct C-4 alkylation remain less common. organic-chemistry.org

Innovations in this area include palladium-catalyzed Heck-type cascade processes, which provide access to a variety of 4-alkylated isoquinoline derivatives. In these reactions, a σ-alkylpalladium(II) intermediate, formed during the Heck reaction, activates alkynes for intramolecular nucleophilic attack, leading to cyclization. This represents a significant advance, as cyclization involving σ-alkylpalladium intermediates was previously considered a major challenge. These methods are complementary to other transition-metal-catalyzed approaches, such as those using rhodium, for the synthesis of substituted isoquinolinones. mdpi.commdpi.com The development of these catalytic systems allows for the construction of diverse isoquinoline frameworks under relatively mild conditions. mdpi.com

Table 1: Examples of Palladium-Catalyzed C-4 Functionalization of Isoquinoline Scaffolds

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Heck/Intermolecular Cross-Coupling | Pd(dba)₂, PPh₃, Na₂CO₃ | 4-Alkylated Isoquinolines | |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-Substituted Dihydroisoquinolinones | mdpi.com |

| C4-Selective Arylation | Palladium Catalyst | C4-Arylated Isoquinolones | organic-chemistry.org |

| meta-C-H Arylation/Alkylation | Palladium(II)/Isoquinoline | meta-Substituted Benzylsulfonamides | nih.gov |

Strategic Introduction of Nitro Groups onto the Isoquinolinone Core

The incorporation of a nitro group onto the isoquinolinone core is a pivotal step in the synthesis of the target compound. The nitro group is one of the most important functional groups in organic synthesis due to its strong electron-withdrawing ability, which activates the molecular scaffold for subsequent reactions with nucleophiles. nih.govnih.gov It can also serve as a versatile precursor for a wide range of other functionalities, including amino, cyano, and formyl groups, earning it the nickname "synthetic chameleon". nih.gov While direct electrophilic nitration of electron-deficient aromatic cores like pyridine and quinoline (B57606) can be challenging, the corresponding pyridone and quinolone scaffolds are more amenable to such transformations. nih.gov

The direct introduction of a nitro group onto heteroaromatic systems like isoquinoline can be complex. Conventional nitration using mixed sulfuric and nitric acids often has limited applicability for aza-aromatics due to the deactivating effect of the ring nitrogen under acidic conditions. dtic.milgoogle.com Despite this, various substituents, including nitro groups, have been successfully introduced at the C4-position of isoquinolin-1(2H)-ones. researchgate.net

To overcome the limitations of mixed-acid nitration, alternative methods have been developed. A notable approach involves the regiospecific nitration of isoquinoline through Reissert compounds, which, upon treatment with acetyl nitrate, can yield 4-nitroisoquinoline derivatives. elsevierpure.com Another innovative, mild, one-step process uses a combination of potassium nitrite, acetic anhydride, and dimethyl sulfoxide (DMSO) for the nucleophilic nitration of isoquinoline. dtic.miliust.ac.ir This method is significant because it allows nitration to occur adjacent to the ring nitrogen, an outcome not achievable through conventional electrophilic nitration. dtic.mil The scope of this reaction is not universal for all aza-aromatics, but it has been successfully applied to isoquinoline and quinoline. dtic.mil

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a nucleophile displaces a hydrogen atom on an electron-deficient aromatic ring, rather than a typical leaving group like a halogen. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for nitroarenes and nitro-heterocycles. wikipedia.orgorganic-chemistry.org The reaction typically involves a carbanion that has a leaving group attached to the nucleophilic carbon. After the nucleophile attacks the aromatic ring, a base-induced elimination of the leaving group restores aromaticity. wikipedia.orgkuleuven.be

In nitro-activated systems, VNS provides a powerful method for C-H functionalization, directing new substituents to positions ortho or para to the nitro group. organic-chemistry.org This methodology has been successfully applied to nitroquinolines, where substituents can be introduced ortho to the nitro group. kuleuven.be For instance, 5-nitroquinoline undergoes VNS at the C-6 position. iust.ac.ir This reaction proceeds faster than conventional nucleophilic substitution of halogens in similarly activated positions, highlighting its synthetic utility for modifying nitro-heteroaromatic cores. kuleuven.be

An alternative strategy for synthesizing nitro-substituted isoquinolinones involves incorporating the nitro group at an early stage of the synthesis, using a nitro-containing precursor. researchgate.net The nitro group is exceptionally versatile in organic synthesis, not only as a directing and activating group but also as a functional handle that can be transformed into numerous other groups. researchgate.netstudfile.net

This approach often utilizes ortho-functionalized nitroarenes as key building blocks for the construction of nitrogen-containing heterocycles. researchgate.net The synthesis of the isoquinolinone ring can be achieved through the cyclization of a precursor that already bears the nitro moiety on the aromatic ring. For example, derivatives of 2-nitrobenzaldehyde can be used as starting materials to build fused heterocyclic systems. researchgate.net This method ensures the presence and specific location of the nitro group in the final product and leverages the group's electronic properties to influence the course of the synthetic pathway. researchgate.netstudfile.net

Stereoselective Synthesis of Chiral Isoquinolone Derivatives with Cyclopropyl Moieties

The creation of chiral molecules containing cyclopropyl groups with specific stereochemistry requires highly controlled synthetic methods. Stereoselective cyclopropanation is a key strategy for preparing such compounds. doi.org One effective method is the 1,3-dipolar cycloaddition of diazomethane to a chiral precursor containing a double bond, which is followed by the pyrolysis of the intermediate pyrazoline. doi.org

The stereochemical outcome of such reactions is critically dependent on the existing chiral elements within the molecule. doi.org For instance, the facial diastereoselectivity of the cycloaddition can be dictated by steric hindrance from bulky substituents near the reaction site. doi.org In the synthesis of chiral cyclobutyl α-aminocyclopropyl carboxylic acid derivatives, the proximity of the double bond to a neighboring stereogenic center on the cyclobutyl moiety was crucial for achieving a single diastereomer. doi.org Theoretical calculations can help predict the stereoselectivity by analyzing the stability of different conformations and the steric and orbital effects at play. doi.org These principles can be applied to the design of synthetic routes for chiral 4-cyclopropyl-isoquinolone derivatives, where a stereocenter on the isoquinolone core or an auxiliary chiral group could direct the stereoselective formation of the cyclopropane (B1198618) ring.

Reaction Mechanisms in the Chemistry of 4 Cyclopropyl 7 Nitroisoquinolin 1 2h One

Mechanistic Pathways of Isoquinolin-1(2H)-one Formation

The construction of the isoquinolin-1(2H)-one scaffold can be achieved through several fundamental reaction types, including electrophilic, nucleophilic, and radical cyclizations. Traditional methods often rely on harsh conditions, but modern organic synthesis has developed milder alternatives. thieme.de

Electrophilic cyclization is a cornerstone of heterocyclic synthesis, involving the attack of an electron-rich part of a molecule onto an electrophilically activated precursor. longdom.org In the context of isoquinolinone synthesis, this typically involves an intramolecular attack of an aromatic ring onto an electrophilic species like an isocyanate, carbamoyl (B1232498) chloride, or an activated amide.

The mechanism begins with the generation of a cationic intermediate from a linear precursor. longdom.org For a molecule like 4-cyclopropyl-7-nitroisoquinolin-1(2H)-one, a plausible precursor would be a substituted 2-phenylacetamide (B93265) derivative. The cyclization could be initiated by a strong acid or Lewis acid, which activates a carbonyl group or a related functional group. The electron-rich aromatic ring then acts as the nucleophile, attacking the electrophilic center to form the new six-membered ring. The presence of the cyclopropyl (B3062369) group introduces complexity. Due to its inherent ring strain, the cyclopropane (B1198618) ring can undergo ring-opening reactions under strongly acidic or electrophilic conditions, potentially leading to side products. epfl.chresearchgate.net However, its electronic properties can also influence the regioselectivity of the cyclization.

Classic named reactions that follow electrophilic cyclization pathways to form isoquinoline-type structures include the Bischler-Napieralski and Pictet-Spengler reactions, although these typically yield isoquinolines rather than isoquinolinones directly and often require subsequent oxidation steps. thieme.de A more direct route, the Pschorr cyclization, involves the intramolecular cyclization of a diazonium salt, which is a potent electrophile. researchgate.net

Nucleophilic cyclization involves an intramolecular attack by a nucleophile on an electrophilic center within the same molecule to form a ring. youtube.com For the synthesis of an isoquinolin-1(2H)-one, a common strategy is the intramolecular condensation of a diester, known as the Dieckmann cyclization, which forms a β-ketoester product. youtube.com

A hypothetical precursor for this compound via this pathway could be an N-substituted phthalimide (B116566) derivative or a suitably substituted o-toluic acid derivative. For instance, an o-cyanobenzyl derivative could undergo hydrolysis and subsequent intramolecular attack by the resulting amide nitrogen onto an ester or other carbonyl group. The reaction is typically base-catalyzed, generating a nucleophilic species (e.g., an enolate or an amide anion) that initiates the ring-closing step. youtube.com The process often involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to re-form the carbonyl and complete the cyclization. youtube.com The choice of base and reaction conditions is critical to favor the desired 6-endo-dig cyclization leading to the isoquinolinone ring. beilstein-journals.org

| Strategy | Key Precursor Type | Typical Conditions | Mechanism Summary |

|---|---|---|---|

| Dieckmann Condensation | Diester | Strong base (e.g., NaOEt) | Intramolecular Claisen condensation between two ester groups to form a β-keto ester. youtube.com |

| Gabriel–Colman Rearrangement | Phthalimido-acetate derivative | Base (e.g., NaOEt) | Base-induced cyclization of a phthalimido ester to form an isoquinoline-1,3-dione derivative. |

| Imide Carbonyl Activation | N-phenethylphthalimide | TfOH | Acid-mediated activation of an imide carbonyl followed by intramolecular Friedel-Crafts-type acylation. researchgate.net |

Radical cascade reactions offer a powerful method for constructing complex polycyclic molecules in a single step under mild conditions. nih.gov These reactions involve the generation of a radical species that undergoes a series of sequential intramolecular (and sometimes intermolecular) reactions to form the final product. ub.edu For isoquinolinone synthesis, this approach often starts with the formation of a radical on a side chain attached to a benzene (B151609) ring.

A possible pathway could involve the generation of an amidyl radical from an N-acyl precursor. acs.org This radical can then undergo a 6-endo-dig cyclization by adding to a C-C triple bond or other radical acceptor positioned appropriately on the molecule. acs.org Alternatively, a radical generated elsewhere in the molecule could add to an acrylamide (B121943) moiety attached to the aromatic ring. researchgate.net These cascade reactions are advantageous as they can rapidly build molecular complexity and can be initiated by various methods, including photoredox catalysis, transition metals, or radical initiators like AIBN. acs.orgresearchgate.netbeilstein-journals.org The process involves the formation of multiple new chemical bonds in a controlled sequence. researchgate.net

| Radical Precursor | Initiation Method | Key Mechanistic Step | Reference |

|---|---|---|---|

| N-Acryloylbenzamides | Visible-light photocatalysis | Addition of an externally generated radical (e.g., alkoxycarbonyl) to the acrylamide, followed by cyclization. | researchgate.net |

| o-Alkynylbenzamides | Visible-light photoredox catalysis | Generation of an amidyl N-centered radical which undergoes 6-endo-dig cyclization onto the alkyne. | acs.org |

| Vinyl isocyanides | Metal-free oxidative conditions | Tandem oxidative cyclization with alkanes. | thieme.de |

| N-Arylacrylamides | Electrochemical cobalt catalysis | Generation of an acyl radical which undergoes cyclization. | beilstein-journals.org |

Reactivity and Transformation Mechanisms of the Nitro Group

The 7-nitro group is a powerful electron-withdrawing substituent that dictates the chemical reactivity of the aromatic portion of this compound. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. numberanalytics.com Furthermore, the nitro group itself is susceptible to reduction, providing a gateway to other important functional groups.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for nitro-substituted aromatic compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group at the C-7 position makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.com

The SNAr mechanism involves two key steps:

Addition of the Nucleophile: A strong nucleophile attacks an activated carbon atom on the aromatic ring. For the 7-nitroisoquinolinone core, attack is favored at the positions ortho (C-6 and C-8) and para to the nitro group. This initial attack breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the nitro group, which is crucial for stabilizing this otherwise high-energy intermediate. libretexts.org

Elimination of the Leaving Group: Aromatization of the ring is restored by the departure of a leaving group from the carbon that was initially attacked. In many SNAr reactions, the leaving group is a halide. However, in some cases, such as cine-substitution, the nitro group itself can be displaced, or a hydride can be eliminated from a position not bearing a leaving group (SNAr-H). nih.govnih.gov

The efficiency of SNAr reactions on this scaffold would depend on the presence of a suitable leaving group at the C-6 or C-8 position. If no such group is present, the reaction is less likely unless extremely strong nucleophiles or specific conditions for SNAr-H reactions are employed. nih.gov

The reduction of an aromatic nitro group is a versatile and fundamental transformation in organic synthesis, providing access to amino groups, which are key building blocks for a vast array of other compounds. The reduction proceeds in a stepwise manner, typically involving a total six-electron transfer. nih.gov

The general pathway for the reduction of the 7-nitro group to a 7-amino group is as follows:

Nitro to Nitroso: The first step is a two-electron reduction that converts the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamino: The nitroso intermediate is rapidly reduced further in another two-electron step to form an N-hydroxylamino group (-NHOH). This intermediate is often highly reactive. nih.gov

Hydroxylamino to Amino: The final two-electron reduction converts the hydroxylamino group to the final amino group (-NH₂), yielding 7-amino-4-cyclopropylisoquinolin-1(2H)-one.

This transformation can be accomplished using a variety of reducing agents. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel on a carbon support with H₂ gas is a common and clean method. Chemical reducing agents such as metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or metal hydrides can also be employed. numberanalytics.com More recently, methods using sodium bisulfite, sometimes in combination with other reagents like tin(II) chloride, have been developed for the reductive coupling of nitroarenes. acs.org The choice of reagent can sometimes allow for the isolation of the intermediate nitroso or hydroxylamino compounds, although they are typically converted directly to the amine. nih.gov

| Reagent/System | Mechanism Type | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Amine (-NH₂) | Widely used, clean conditions, but may also reduce other functional groups. |

| Fe, HCl | Metal/Acid Reduction | Amine (-NH₂) | Classic method, inexpensive and effective. |

| SnCl₂·2H₂O | Metal Salt Reduction | Amine (-NH₂) | Often provides good selectivity for the nitro group. |

| NaBH₄, NiCl₂ | Metal Hydride System | Amine (-NH₂) | Powerful reducing system. |

| Na₂S₂O₄ (Sodium Dithionite) | Chemical Reduction | Amine (-NH₂) | Mild reducing agent often used in aqueous solutions. |

Chemical Reactivity of the Cyclopropyl Moiety in Isoquinolin-1(2H)-one

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif in organic chemistry. Its presence at the C4 position of the 7-nitroisoquinolin-1(2H)-one core introduces specific reactivity patterns that are primarily governed by the inherent properties of the cyclopropane ring itself. The chemical behavior of this moiety is distinct from that of larger cycloalkanes or acyclic alkyl groups, largely due to its significant ring strain. This strain makes the cyclopropyl group resemble an unsaturated system, like an alkene, in its reactivity, predisposing it to reactions that involve ring-opening. dalalinstitute.com

The reactivity of the cyclopropyl group is fundamentally rooted in its substantial ring strain, which is estimated to be around 28 kcal/mol. utexas.edu This instability arises from a combination of angle strain and torsional strain. utexas.edumasterorganicchemistry.com

This accumulated strain results in weaker carbon-carbon bonds compared to acyclic alkanes. The C-C bond dissociation energy in cyclopropane is approximately 65 kcal/mol, which is considerably lower than the typical 80-88 kcal/mol for a standard C-C single bond. utexas.edumasterorganicchemistry.com The bonding orbitals are often described as "bent" or "banana bonds," with increased p-character, which weakens the C-C bonds and makes them more susceptible to cleavage. pearson.comyoutube.com This inherent weakness serves as a driving force for bond activation, as reactions that open the ring relieve the strain and lead to more stable, open-chain products. masterorganicchemistry.compearson.com

| Property | Cyclopropane | Cyclohexane (Chair) | Propane |

|---|---|---|---|

| C-C-C Bond Angle | 60° utexas.edupearson.comlibretexts.org | ~109.5° utexas.edu | ~109.5° |

| Total Ring Strain (kcal/mol) | ~28 utexas.edu | ~0 utexas.edu | N/A |

| C-C Bond Dissociation Energy (kcal/mol) | ~65 masterorganicchemistry.com | ~88 utexas.edu | ~88 utexas.edu |

| Heat of Combustion per CH₂ Group (kJ/mol) | 697 libretexts.org | 659 libretexts.org | N/A |

Due to its high ring strain and weakened C-C bonds, the cyclopropyl group readily undergoes addition reactions, behaving in a manner analogous to an alkene. dalalinstitute.com These reactions typically involve the cleavage of a C-C bond and the formation of an open-chain product. The regioselectivity of these additions, particularly in substituted cyclopropanes, often adheres to Markovnikov's rule. dalalinstitute.com

Electrophilic Addition: This is the most common class of reaction for cyclopropanes. dalalinstitute.com Reagents such as hydrogen halides (HBr), halogens (Br₂, Cl₂), and water in the presence of an acid catalyst can add across the ring. youtube.comyoutube.com For instance, the reaction with HBr yields 1-bromopropane, while catalytic hydrogenation with H₂ over a nickel catalyst at elevated temperatures produces propane. youtube.com The mechanism can proceed through different intermediates, such as corner-protonated or edge-protonated species, depending on the electrophile. dalalinstitute.com

Free-Radical Addition: Under conditions that promote radical formation, such as UV irradiation, reagents like Br₂ can add to the cyclopropane ring via a free-radical mechanism. dalalinstitute.comyoutube.com The initial attack by a bromine radical occurs at the less sterically hindered carbon, leading to the formation of the most stable radical intermediate before the final product is formed. youtube.com

Nucleophilic Addition: While less common, nucleophilic ring-opening is possible, particularly when the cyclopropane ring is activated by an attached electron-withdrawing group. youtube.com In the context of this compound, the strongly electron-withdrawing nitro group and the conjugated isoquinolinone system could potentially influence the cyclopropyl ring's susceptibility to such attacks.

Conjugated Systems: When a cyclopropyl ring is conjugated with a double bond, as it is with the isoquinolinone core, addition reactions may proceed in a conjugated fashion, potentially involving the π-system of the heterocyclic ring. dalalinstitute.com

| Reagent | Conditions | General Product Type (from unsubstituted cyclopropane) |

|---|---|---|

| HBr | - | 1-Bromopropane youtube.com |

| H₂/Ni | 80°C | Propane youtube.com |

| H₂O/H₂SO₄ | Acid Catalysis | Propan-1-ol youtube.com |

| Br₂ | UV Light | 1,3-Dibromopropane (Radical Mechanism) dalalinstitute.com |

| Cl₂ | - | 1,3-Dichloropropane (Electrophilic Addition) dalalinstitute.com |

Advanced Mechanistic Studies and Reaction Control

Understanding and controlling the reactivity of the cyclopropyl group is crucial for its strategic use in complex molecule synthesis. Modern synthetic chemistry employs various advanced methods to control the outcome of reactions involving cyclopropanes, supported by computational and mechanistic studies.

Mechanistic investigations often focus on elucidating the precise pathways of ring-opening and functionalization. For example, studies have explored the metabolic oxidation of cyclopropyl-containing compounds, which can proceed through radical formation and ring-opening to generate reactive intermediates. hyphadiscovery.com In other cases, reductive ring-opening has been achieved with high regioselectivity using reagents like samarium(II) iodide, with detailed studies clarifying the sequential reaction pathways. acs.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to model transition states and predict reaction outcomes, as seen in the study of various heterocyclic syntheses. acs.org

Reaction control is achieved through several key strategies:

Catalysis: Transition metal catalysis is a powerful tool for the controlled formation and reaction of cyclopropyl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to install cyclopropyl moieties onto aromatic and heterocyclic scaffolds. organic-chemistry.org

Photocatalysis: The use of visible light provides a mild and efficient way to mediate reactions, such as the ring-opening and subsequent cyclization of aryl cyclopropanes. researchgate.net

Reagent and Substrate Control: The choice of reagent dictates whether the reaction follows an electrophilic, nucleophilic, or radical pathway. youtube.com Furthermore, the electronic nature of substituents on the cyclopropane ring or adjacent aromatic systems can profoundly influence reactivity. An electron-withdrawing group can make the ring susceptible to nucleophilic attack, a principle highly relevant to the 7-nitroisoquinolin-1(2H)-one system. youtube.com

Strategic Synthesis: In medicinal chemistry, the cyclopropyl group is often introduced to enhance metabolic stability by blocking oxidation at a specific position, leveraging its high C-H bond dissociation energy. hyphadiscovery.com However, its interaction with neighboring functional groups, such as amines, can also lead to controlled bioactivation pathways. hyphadiscovery.com

| Control Strategy | Description | Example/Application |

|---|---|---|

| Catalysis | Employing transition metals (e.g., Pd, Cu) to direct specific bond formations with high selectivity. | Suzuki-Miyaura coupling of cyclopropylboronic acids with aryl halides to form C-C bonds. organic-chemistry.org |

| Photocatalysis | Using light as an energy source to drive reactions under mild conditions, often with high control. | Visible-light-mediated synthesis involving ring-opening of aryl cyclopropanes. researchgate.net |

| Reagent Selection | Choosing specific reagents to favor one reaction mechanism (electrophilic, nucleophilic, radical) over others. | Use of HBr for electrophilic addition versus Br₂/UV light for a radical pathway. dalalinstitute.comyoutube.com |

| Substituent Effects | Leveraging the electronic influence of functional groups to activate or deactivate the ring towards certain reagents. | Activation of the ring towards nucleophilic attack by an electron-withdrawing group. youtube.com |

Computational Chemistry Applications in Isoquinolone Research

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of modern computational chemistry. They offer a balance between accuracy and computational cost, making them ideal for studying the electronic structure and reactivity of medium to large-sized organic molecules.

DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule like 4-Cyclopropyl-7-nitroisoquinolin-1(2H)-one , DFT could be used to investigate various synthetic and transformation pathways. For instance, in a study on the synthesis of pyrrolidinedione derivatives, which involves a Nef-type rearrangement, DFT calculations were employed to elucidate the multi-step reaction mechanism. This included identifying intermediates and transition states for processes like Michael addition and cyclization. nih.gov Such an approach for the target isoquinolone would involve modeling the reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.

A hypothetical DFT study on the synthesis of This compound might explore the cyclization and functionalization steps, predicting the regioselectivity and stereoselectivity of the reactions.

A key outcome of DFT studies is the calculation of activation energy barriers for each step in a reaction. These barriers determine the kinetics of a transformation. For example, in a study of isoquinoline (B145761) degradation in supercritical water, DFT calculations at the M06/6-311G(d,p) level of theory were used to determine the energy barriers for various ring-opening and denitrogenation pathways. researchgate.net The study found that the presence of water molecules as catalysts significantly lowered the energy barriers for key reaction steps. researchgate.net

For This compound , energy barrier calculations could predict its stability under different conditions and the feasibility of potential chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

| Hypothetical Transformation of Isoquinolone Derivative | Calculated Method | Energy Barrier (kcal/mol) | Reference |

| 1C-2N Addition of H₂O to Isoquinoline | M06/6-311G(d,p) | 52.7 | researchgate.net |

| 1C-2N Addition with 2 H₂O Catalysts | M06/6-311G(d,p) | 27.5 | researchgate.net |

| Deprotonated Nitromethane addition to Coumarin | Not Specified | 5.2 | nih.gov |

| Cyclization to Pyrrolidine Ring | Not Specified | 2.8 | nih.gov |

This table presents data from analogous reactions to illustrate the type of information generated from energy barrier calculations.

Molecular Modeling of Interactions and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures of molecules and their interactions. This is crucial for understanding how a molecule's shape influences its physical properties and biological activity.

The presence of a cyclopropyl (B3062369) group introduces specific conformational preferences due to its rigid, three-membered ring structure. Conformational analysis of cyclopropyl-substituted compounds often reveals unique spatial arrangements that can impact reactivity and intermolecular interactions. A study on cyclopropyl methyl ketone using ab initio quantum mechanical approaches determined that the s-cis conformation, with a torsion angle of 180°, is the most stable. researchgate.net

For This compound , a conformational study would focus on the orientation of the cyclopropyl group relative to the isoquinolone ring. This would involve rotating the bond connecting the cyclopropyl group to the ring and calculating the energy at each rotational angle to identify the most stable conformers. Such studies are vital as the orientation of the cyclopropyl group can influence how the molecule packs in a crystal lattice or binds to a biological target.

| Molecule | Most Stable Conformation | Torsion Angle (°) | Computational Method | Reference |

| Cyclopropyl Methyl Ketone | s-cis | 180 | Gaussian (ab initio) | researchgate.net |

This table illustrates findings from a conformational study on a related cyclopropyl-containing molecule.

Hydrogen bonding and the surrounding solvent environment can dramatically influence reaction outcomes. Computational models can simulate these effects to provide a more accurate picture of a reaction in solution. The use of synthetic molecular balances combined with computational methods has been effective in quantifying hydrogen bond energies in various solvents. rsc.org These studies have shown that while gas-phase calculations can predict intrinsic hydrogen bond strengths, explicit consideration of the solvent is necessary to match experimental observations. rsc.org

In the context of This compound , the nitro group and the amide functionality are capable of participating in hydrogen bonding. Computational studies could model the interaction of the molecule with different solvents to predict solubility and how the solvent might mediate a reaction by stabilizing or destabilizing transition states. For example, a protic solvent might hydrogen bond with the nitro group, affecting its electronic properties and reactivity.

Mechanistic Elucidation through Computational Simulation

By combining the various computational approaches described above, a comprehensive picture of a chemical process can be developed. For a novel or complex reaction, computational simulations can be invaluable for elucidating the step-by-step mechanism. This involves identifying all relevant intermediates and transition states that connect them on the potential energy surface.

For This compound , a mechanistic study could, for example, investigate its potential role as an inhibitor of a specific enzyme. This would involve docking the molecule into the active site of the enzyme, followed by molecular dynamics (MD) simulations to observe the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) over time. Such studies have been performed for other isoquinolone derivatives to understand their inhibitory activity against targets like c-Jun N-terminal kinase 1 (JNK1). nih.gov

Ultimately, while direct computational data for This compound is not yet available, the established methodologies within computational chemistry provide a clear roadmap for its future investigation. Such studies will be crucial for unlocking the full potential of this and other complex heterocyclic molecules in various scientific and technological fields.

Transition State Analysis of Key Synthetic Steps

The synthesis of complex molecules such as this compound often involves intricate reaction mechanisms. Computational chemistry offers a powerful approach to elucidate these pathways by analyzing the transition states of key synthetic steps. Density Functional Theory (DFT) is a commonly employed method for these analyses, providing valuable information on the geometry, energy, and electronic properties of transient structures. mdpi.com

For instance, the synthesis of isoquinolone scaffolds frequently utilizes transition-metal-catalyzed C-H activation and annulation reactions. mdpi.comacs.org Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes is a prominent method for constructing the isoquinolone core. mdpi.comresearchgate.net Computational studies of these reactions can reveal the operative mechanism, such as whether the reaction proceeds via a concerted or stepwise pathway. These studies can also explain the regioselectivity observed in the products. For example, in the synthesis of related isoquinolones, experimental and theoretical studies have indicated that the reaction can follow a Ru(II)-Ru(IV)-Ru(II) pathway, involving N-O bond cleavage prior to the annulation. researchgate.net

The following table summarizes key aspects of computational transition state analysis relevant to isoquinolone synthesis:

| Computational Method | Application in Isoquinolone Synthesis | Key Insights Gained | Relevant Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for Rh(III)-catalyzed C-H activation/annulation. | Determination of reaction pathways (concerted vs. stepwise), identification of key intermediates and transition states, and rationalization of observed regioselectivity. mdpi.comresearchgate.net | Mechanistic studies have shown the formation of seven-membered rhodacycle intermediates in the synthesis of N-H isoquinolones. mdpi.com |

| Quantum Chemical Calculations | Investigation of structural reactivity and electronic properties of tetrahydroisoquinoline derivatives. mdpi.com | Understanding of topological and electronic properties, as well as optical and nonlinear optical (NLO) properties through calculations of dipole moment, polarizability, and hyperpolarizability. mdpi.com | Calculations can predict the stability and reactivity of different isomers and conformers. mdpi.com |

By understanding the energetic landscape of the reaction, chemists can optimize reaction conditions to favor the desired product, improve yields, and minimize byproducts.

Fragmentation Pattern Analysis via Mass Spectrometry-Computational Chemistry Integration

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation of chemical compounds. When coupled with computational chemistry, it becomes an even more powerful tool for deciphering complex fragmentation patterns observed in tandem mass spectrometry (MS/MS). This integrated approach is particularly valuable for identifying and characterizing novel or unknown compounds, including isoquinoline derivatives.

Systematic investigations into the fragmentation behaviors of isoquinoline alkaloids have been conducted using techniques like electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF/MS) combined with computational calculations. nih.gov These studies have revealed characteristic fragmentation pathways that are dependent on the structural features of the isoquinoline core. For example, the presence and nature of substituents on the nitrogen atom can dictate the abundance of certain fragment ions. nih.gov

For a compound like this compound, the presence of the nitro group would significantly influence its fragmentation pattern. Studies on other nitro-containing organic molecules have shown characteristic losses of NO• (30 Da) and NO2• (46 Da) radicals, or HNO2 (47 Da). nih.govresearchgate.netresearchgate.net Computational chemistry can be used to calculate the energies of different fragmentation pathways, helping to predict the most likely fragmentation products and rationalize the observed mass spectrum.

The following table outlines common fragmentation patterns for related compounds, which can be extrapolated to predict the fragmentation of this compound:

| Structural Feature | Predicted Fragmentation Pathway | Characteristic Neutral Loss / Fragment Ion | Supporting Evidence |

| Nitro Group | Loss of nitro radical | Loss of 46 Da (NO₂) | Observed in the fragmentation of various nitroaromatic compounds. nih.govresearchgate.net |

| Nitro Group | Loss of nitric oxide radical | Loss of 30 Da (NO) | A common pathway for protonated nitrosamine (B1359907) compounds. nih.govresearchgate.net |

| Isoquinoline Core | Retro-Diels-Alder (RDA) reaction | Characteristic fragment ions below m/z 230 | Diagnostic fragmentation behavior for certain types of isoquinoline alkaloids. nih.gov |

| Substituents on Nitrogen | Loss of N-substituent group | Formation of [M-NHR₁R₂]⁺ fragment ions | The abundance of this ion can vary depending on the isoquinoline alkaloid type. nih.gov |

By combining experimental MS/MS data with theoretical calculations, a comprehensive understanding of the gas-phase chemistry of this compound can be achieved, aiding in its unambiguous identification in complex mixtures.

Computational Approaches for Biological Activity Prediction and Target Binding

Computational methods are extensively used to predict the biological activity of novel compounds and to understand their interactions with biological targets, thereby guiding the design of more potent and selective drugs. nih.govnih.gov For isoquinolone derivatives, which are known to exhibit a wide range of pharmacological activities including anticancer and antimicrobial effects, these computational approaches are particularly valuable. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. japsonline.comscienceopen.com These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. japsonline.comscienceopen.comjapsonline.com For isoquinoline derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as aldo-keto reductase 1C3 (AKR1C3), which is a target in prostate cancer. japsonline.comscienceopen.com These models can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are crucial for biological activity, and can be used to predict the activity of new, unsynthesized derivatives. scienceopen.com

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.govresearchgate.net This method is used to understand the binding mode of isoquinoline derivatives to their protein targets and to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netnih.gov For example, docking studies have been used to investigate the binding of isoquinoline derivatives to DNA gyrase, an important bacterial enzyme, suggesting a potential mechanism for their antibacterial activity. nih.gov

The following table provides an overview of computational approaches used in predicting the biological activity of isoquinoline derivatives:

| Computational Approach | Objective | Application to Isoquinolone Research | Example Findings |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity and predict the activity of new compounds. japsonline.comscienceopen.com | Development of models to predict the anticancer and enzyme inhibitory activities of isoquinoline derivatives. nih.govjapsonline.com | QSAR models have identified key descriptors for the AKR1C3 inhibitory activity of isoquinoline derivatives. japsonline.comscienceopen.com |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. researchgate.netresearchgate.net | Investigation of the interaction of isoquinoline derivatives with various protein targets, such as kinases and enzymes involved in cancer and infectious diseases. nih.govnih.gov | Docking studies have suggested that certain isoquinoline derivatives can act as DNA-gyrase inhibitors. nih.gov |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of a ligand-receptor complex over time. nih.gov | To assess the stability of the predicted binding mode from docking studies and to understand the conformational changes that occur upon ligand binding. nih.gov | MD simulations have been used to confirm the stable binding of isoquinoline alkaloids to their target receptors. nih.gov |

Through the application of these computational methods, researchers can prioritize the synthesis of compounds with the highest predicted activity, design new derivatives with improved properties, and gain a deeper understanding of the molecular basis of their therapeutic effects.

Mechanistic Insights into Biological Activities of 4 Cyclopropyl 7 Nitroisoquinolin 1 2h One Analogues

Enzyme Target Identification and Inhibition Mechanisms

The isoquinolin-1(2H)-one scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of enzymes. Analogues of 4-cyclopropyl-7-nitroisoquinolin-1(2H)-one have been investigated for their inhibitory effects on several key enzyme families.

Kinase Inhibition Profiles and Binding Site Analysis

While specific kinase inhibition profiles for this compound are not documented, related isoquinolinone derivatives have been identified as kinase inhibitors. For instance, a series of 1(2H)-isoquinolinone derivatives were recently discovered as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.gov The general mechanism for such inhibitors often involves competitive binding at the ATP-binding site of the kinase. The planar isoquinolinone ring system can mimic the adenine (B156593) core of ATP, forming crucial hydrogen bonds with the kinase hinge region. The substituents on the isoquinolinone core then explore adjacent hydrophobic pockets, contributing to potency and selectivity. The cyclopropyl (B3062369) group at the 4-position of the target compound could potentially occupy such a hydrophobic pocket, while the nitro group at the 7-position might influence electronic properties and solubility, indirectly affecting kinase binding.

Phosphatase Inhibition Mechanisms

The investigation of isoquinolinone analogues as phosphatase inhibitors is an emerging area. While direct inhibition of phosphatases by this compound has not been reported, the general principle of phosphatase inhibition often involves compounds that can chelate metal ions in the active site or mimic the phosphate (B84403) group of the substrate. The development of selective phosphatase inhibitors is challenging due to the highly conserved nature of their active sites.

Other Enzymatic Targets (e.g., Aldose Reductase, PARP)

A significant area of investigation for isoquinolinone analogues is their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP). PARP-1 is a key enzyme in the repair of DNA single-strand breaks. nih.gov Inhibition of PARP-1 in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. nih.govnih.gov

Numerous studies have detailed the structure-activity relationship (SAR) of isoquinolinone-based PARP inhibitors. medchemexpress.comnih.govresearchgate.net The isoquinolinone core mimics the nicotinamide (B372718) moiety of the NAD+ substrate, occupying the nicotinamide-binding site of PARP-1. nih.govthieme-connect.com The lactam oxygen of the isoquinolinone typically forms a key hydrogen bond with the glycine (B1666218) residue (Gly863) in the active site, while the aromatic rings engage in π-π stacking interactions with a tyrosine residue (Tyr907). nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Isoquinolinone Analogues

| Compound ID | Modification on Isoquinolinone Core | PARP-1 IC50 (nM) | Reference |

| Compound 34 | Naphthyridinone scaffold | Potent, specific value not stated | nih.gov |

| Compound 179 | Isoquinolinone derivative | 82 | researchgate.net |

| Compound 24 | 1(2H)-isoquinolinone scaffold | 10.4 (HPK1) | nih.gov |

Note: This table includes data for isoquinolinone and naphthyridinone analogues, highlighting their potential as enzyme inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Furthermore, derivatives of the related isoquinoline-1,3-dione scaffold have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. medchemexpress.com This suggests that the broader isoquinoline (B145761) framework is capable of interacting with a diverse range of enzymatic targets.

Interference with Cellular Processes

The enzymatic inhibitory activities of this compound analogues translate into significant effects on cellular processes, particularly proliferation and programmed cell death (apoptosis).

Mechanisms of Antiproliferative Activity in Cellular Models

Analogues of this compound have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. nih.govnih.govnih.gov The mechanisms underlying this activity are often multi-faceted.

For many isoquinoline derivatives, the antiproliferative effect is directly linked to their ability to inhibit key cellular enzymes like PARP. By preventing DNA repair, these compounds can halt the proliferation of rapidly dividing cancer cells. nih.gov

Studies on nitro-substituted isoquinoline analogues have shown that the position of the nitro group can significantly influence antiproliferative potency. nih.gov For instance, in a series of nitro-substituted hydroxynaphthanilides, a shift of the nitro group from the ortho- to the para-position increased antiproliferative activity. thieme-connect.com This highlights the importance of the electronic and steric properties conferred by the nitro group in mediating interactions with biological targets.

Furthermore, some isoquinoline derivatives have been shown to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy. acs.orgmdpi.com

Table 2: Antiproliferative Activity of Selected Isoquinolinone and Related Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Biphenyl-N-methylisoquinolin-1-one (7) | Multiple human cancer cell lines | Potent, specific values vary | nih.gov |

| 1-Arylisoquinolinequinone (6a) | AGS (gastric adenocarcinoma) | 1.19 | nih.gov |

| 1-Arylisoquinolinequinone (6a) | HL-60 (promyelocytic leukemia) | 1.24 | nih.gov |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | Multiple human tumor cell lines | Significant cytotoxicity in 8 of 13 lines | nih.gov |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.

Induction of Apoptosis and DNA Damage Pathways

A primary mechanism through which many anticancer agents, including isoquinolinone analogues, exert their effects is by inducing apoptosis. This programmed cell death is often a consequence of irreparable DNA damage. nih.gov

The role of isoquinolinone-based PARP inhibitors is central to this process. By blocking DNA repair, these compounds lead to the accumulation of DNA strand breaks, which can trigger the apoptotic cascade. nih.gov The inhibition of PARP is particularly effective in tumors with existing defects in other DNA repair pathways.

Studies on nitro-substituted isoquinoline derivatives have provided direct evidence of their ability to induce apoptosis. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was shown to induce apoptosis in human leukemia cells (MOLT-4 and HL-60) through the activation of caspases 3 and 6. nih.govresearchgate.net This compound also caused cell cycle arrest, another hallmark of cellular response to DNA damage. nih.govresearchgate.net

The isoquinoline alkaloid berberine (B55584) has also been shown to induce dose-dependent DNA damage in HeLa cells. researchgate.net The presence of a quinone group in some related structures can also lead to the production of reactive oxygen species (ROS), which can in turn cause DNA strand breaks. nih.gov This suggests that the nitro group on the this compound scaffold could potentially be bioreduced to form radical species that contribute to DNA damage.

Furthermore, certain isoquinoline derivatives have been found to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP and survivin, further promoting the apoptotic process. nih.gov

Modulation of Cell Cycle Progression

Initial investigations into the biological effects of isoquinoline derivatives have highlighted their potential to interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. For instance, certain nitro-substituted 1H-benz[de]isoquinoline-1,3-dione analogues have been shown to induce cell cycle arrest. One such compound, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated the ability to cause an accumulation of cells in the S and G2/M phases of the cell cycle in MOLT-4 human leukemia cells. This interference with the S phase suggests an impact on DNA replication, while the G2/M arrest points to a disruption of the mitotic process. This activity is often a hallmark of compounds that interact with DNA or components of the mitotic machinery.

Further studies on other heterocyclic compounds have also revealed cell cycle-modulating properties. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, for example, was found to arrest colorectal cancer cells in the G2/M phase, a consequence of its microtubule-stabilizing activity. Similarly, the natural compound neobractatin (B1193210) has been observed to induce both G1/S and G2/M arrest in cancer cells by modulating the expression of key regulatory proteins like E2F1 and GADD45α. While these findings are for structurally distinct molecules, they underscore the potential for complex heterocyclic systems to influence cell cycle checkpoints. However, specific studies detailing the effects of this compound or its close analogues on cell cycle progression are not yet available in the current scientific literature.

Inhibition of Tubulin Polymerization and Cell Migration

The inhibition of tubulin polymerization is a well-established mechanism for anticancer agents, as it disrupts the formation of microtubules, which are essential for cell division, intracellular transport, and cell motility. Several classes of quinoline (B57606) and quinazoline (B50416) derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. For example, a study on 4-(N-cycloamino)phenylquinazolines identified compound 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) as a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM. This compound also caused significant disruption of microtubule formation in cells.

Receptor Interaction Mechanisms

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Dependent Mechanisms

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The overexpression of VEGFR-2 is a hallmark of many cancers, as it is essential for supplying tumors with the nutrients and oxygen required for their growth and metastasis. nih.govnih.gov Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a key strategy in the development of novel anticancer therapies. nih.govresearchgate.net

The isoquinoline and quinazoline scaffolds have been identified as privileged structures in the design of VEGFR-2 inhibitors. nih.govekb.eg These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its activation and downstream signaling. Molecular modeling studies have revealed that these inhibitors interact with key amino acid residues in the ATP-binding pocket, such as Cys919 and Glu917, as well as with the DFG (Asp-Phe-Gly) motif in the activation loop, interacting with residues like Glu883 and Asp1044.

While direct research on this compound is limited, structure-activity relationship (SAR) studies on analogous series of 4-anilinoquinazolines and related heterocyclic systems provide valuable insights. These studies indicate that the substitution pattern on the heterocyclic core and the aniline (B41778) ring significantly influences the inhibitory potency. For instance, small lipophilic substituents at the C-4' position of the aniline ring are generally preferred. nih.gov Furthermore, a wide range of substituents are tolerated at the C-7 position of the quinazoline ring, a position analogous to the nitro-group in the target compound, with neutral and heteroaromatic side chains often leading to potent inhibitors. nih.gov

The anti-proliferative and anti-angiogenic activities of these compounds have been demonstrated in various cancer cell lines. The inhibitory concentration (IC50) values for VEGFR-2 and the cytotoxic effects on different cell lines for a selection of quinazoline and related derivatives are presented below.

| Compound/Derivative Class | VEGFR-2 IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Citation |

| Piperazinylquinoxaline Derivative (Compound 11) | 0.192 | HepG-2 | 9.52 | nih.gov |

| Piperazinylquinoxaline Derivative (Compound 11) | 0.192 | A549 | 10.61 | nih.gov |

| Piperazinylquinoxaline Derivative (Compound 11) | 0.192 | Caco-2 | 12.45 | nih.gov |

| Piperazinylquinoxaline Derivative (Compound 11) | 0.192 | MDA | 11.52 | nih.gov |

| Quinazoline Derivative (Compound 11d) | 5.49 | - | - | nih.gov |

| Cyclopropane-dicarboxamide Quinazoline (SQ2) | 0.014 | HT-29 | 3.38 | eurekaselect.com |

| Cyclopropane-dicarboxamide Quinazoline (SQ2) | 0.014 | COLO-205 | 10.55 | eurekaselect.com |

| Thieno[2,3-d]pyrimidine Derivative (21e) | 0.021 | - | - | researchgate.net |

Neurochemical Activities of Cyclopropyl-Containing Derivatives

Isoquinoline alkaloids have been shown to possess neuroprotective effects through various mechanisms, including the modulation of neuroinflammation, reduction of oxidative stress, and regulation of autophagy. nih.gov For instance, certain isoquinoline alkaloids can inhibit the production of pro-inflammatory mediators and regulate signaling pathways such as the NF-κB and PI3K/AKT pathways. nih.gov Their antioxidant properties are attributed to their ability to scavenge free radicals and enhance the activity of antioxidant enzymes. mdpi.com

Some isoquinoline derivatives have been investigated for their potential role in neurodegenerative conditions like Parkinson's disease. These compounds can cross the blood-brain barrier and may interact with various components of the central nervous system. biomedpharmajournal.org For example, some have been shown to have an inotropic effect on cardiac muscle, which is linked to the modulation of Ca2+ channels and other signaling pathways. biomedpharmajournal.org

Future Research Directions and Translational Perspectives for 4 Cyclopropyl 7 Nitroisoquinolin 1 2h One

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 4-Cyclopropyl-7-nitroisoquinolin-1(2H)-one is foundational to its extensive study and potential application. Future research should prioritize the development of novel synthetic pathways that are both high-yielding and sustainable.

Current synthetic strategies for related quinolone and isoquinolone systems often involve multi-step processes. researchgate.net A key area of development would be the creation of more "step-economic" routes, potentially through domino reactions that form multiple bonds in a single operation. nih.gov For instance, constructing the quinoline (B57606) ring via intramolecular cyclization is a known method, which could be adapted for this specific isoquinolone derivative. researchgate.net

Furthermore, embracing green chemistry principles is crucial. This includes the use of renewable starting materials, minimizing hazardous reagents and solvents, and exploring catalytic methods. rsc.org Chemoenzymatic routes, which utilize enzymes for specific transformations, offer a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org For example, enzymes like lipases or alcohol dehydrogenases could be employed to create chiral intermediates if asymmetric synthesis is desired. rsc.orgorgsyn.org

Key Research Objectives for Synthesis:

Convergent Synthesis: Designing routes where the cyclopropyl (B3062369) and nitro-substituted fragments are prepared separately and then combined in a final step.

Catalysis: Investigating transition-metal or organocatalyzed reactions to improve efficiency and reduce waste.

Flow Chemistry: Adapting synthetic steps to continuous flow reactors for better control, safety, and scalability.

Green Solvents: Exploring the use of water, supercritical CO2, or bio-derived solvents to replace traditional volatile organic compounds.

Advanced Mechanistic Investigations via Spectroscopic and Computational Techniques

A deep understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and biological interactions. A combination of advanced spectroscopic and computational methods will be instrumental in these investigations.

Spectroscopic Characterization: Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are fundamental for confirming the structure of synthesized compounds. georgiasouthern.edu High-resolution 2D-NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclopropyl and nitro groups to the isoquinolone core.

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the molecule's properties at an electronic level. researchgate.netsapub.org DFT calculations can be used to:

Determine the most stable 3D conformation of the molecule.

Calculate the distribution of electron density and map the molecular electrostatic potential (MEP), which can identify regions likely to engage in intermolecular interactions. sapub.org

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict reactivity and electronic transitions. sapub.org

Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data. researchgate.net

Molecular docking studies can further be used to generate hypotheses about how the compound might bind to specific biological targets, such as enzyme active sites or DNA. researchgate.net These computational predictions can then guide the design of new experiments and derivatives.

| Technique | Objective and Application | Expected Insights |

|---|---|---|

| NMR (1H, 13C, 2D) | Unambiguous structural confirmation and assignment. | Precise location and connectivity of the cyclopropyl and nitro groups. |

| FT-IR Spectroscopy | Identification of key functional groups. | Confirmation of C=O, N-H, C-NO2, and aromatic C=C vibrations. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural integrity. |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity. | Insights into charge distribution, orbital energies, and thermodynamic stability. researchgate.netsapub.org |

| Molecular Docking | Prediction of binding modes to biological macromolecules. | Hypothetical interactions with target proteins, guiding SAR studies. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions

The isoquinoline (B145761) and quinolone cores are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. nuph.edu.uageorgiasouthern.edu Structure-Activity Relationship (SAR) studies are systematic investigations where parts of a molecule are modified to determine which structural features are responsible for its biological activity. georgiasouthern.edunih.gov

For this compound, SAR studies would involve synthesizing a library of analogs to probe the importance of each substituent. The ultimate goal is to identify compounds with enhanced potency and selectivity for a specific biological target. georgiasouthern.edu

Potential Biological Targets and SAR Strategies:

Antiproliferative Activity: Many quinolone derivatives exhibit cytotoxicity against cancer cell lines. nih.govnih.govrsc.org SAR studies could explore how replacing the 7-nitro group with other electron-withdrawing or electron-donating groups affects this activity. The role of the 4-cyclopropyl group could be probed by replacing it with other alkyl or aryl substituents.

Enzyme Inhibition: Related structures have been identified as inhibitors of key enzymes like γ-secretase or tubulin polymerization. rsc.orgresearchgate.net SAR would focus on optimizing the molecule's shape and electronic properties to fit the enzyme's active site.

Neuroactivity: Certain quinoline derivatives have shown neurotoxic or neuroprotective effects, such as blocking sodium channels. georgiasouthern.edu The cyclopropyl moiety could be critical for this type of activity, and modifying it or other parts of the scaffold could tune this effect.

The table below outlines a hypothetical SAR study for this compound.

| Position of Modification | Substituent Change | Rationale / Hypothesis | Potential Biological Target |

|---|---|---|---|

| Position 4 | Replace Cyclopropyl with Isopropyl, Phenyl, H | To determine the importance of the strained ring for activity. | Enzyme active sites, ion channels georgiasouthern.edu |

| Position 7 | Replace Nitro (NO2) with Amino (NH2), Cyano (CN), Halogen (F, Cl) | To modulate electronic properties and hydrogen bonding capacity. | Kinases, DNA intercalation nih.gov |

| Position 2 (N-H) | Alkylation (e.g., with methyl, ethyl) | To remove the hydrogen bond donor and increase lipophilicity. | General activity and cell permeability |

| Aromatic Ring | Introduce additional substituents (e.g., methoxy, fluoro) | To fine-tune solubility, metabolism, and target interactions. researchgate.net | Various targets, improving pharmacokinetic properties |

Design and Synthesis of Advanced Isoquinolone Scaffolds

Building upon the fundamental isoquinolone core, future research can focus on designing and synthesizing more complex, advanced scaffolds to access novel chemical space and biological activities. This involves using the this compound structure as a starting point for more elaborate molecules.

One promising strategy is the creation of hybrid molecules, where the isoquinolone scaffold is linked to another pharmacophore to create a "multi-target" agent. nih.govnih.gov Such compounds can simultaneously modulate multiple biological pathways, which is a promising strategy for complex diseases like cancer. nih.gov For example, the isoquinolone could be conjugated to a known DNA-binding moiety or a kinase inhibitor.

Another approach is the synthesis of fused heterocyclic systems. By building additional rings onto the isoquinolone framework, novel three-dimensional structures can be created. For instance, annelating a pyrrole (B145914) ring to form a pyrrolo[2,1-a]isoquinoline (B1256269) system has been shown to yield potent antiproliferative agents. nih.gov Similar strategies could be applied to the target compound to explore new structural classes. These advanced scaffolds could lead to compounds with improved potency, selectivity, and drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.